Scutellarin

Catalog No.
S542858
CAS No.
27740-01-8
M.F
C21H18O12
M. Wt
462.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Scutellarin

CAS Number

27740-01-8

Product Name

Scutellarin

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C21H18O12

Molecular Weight

462.4 g/mol

InChI

InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)10-5-9(23)13-11(31-10)6-12(14(24)15(13)25)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-22,24-28H,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1

InChI Key

DJSISFGPUUYILV-ZFORQUDYSA-N

SMILES

OC1=C(O[C@H]2[C@H](O)[C@@H](O)[C@H](O)[C@@H](C(O)=O)O2)C=C3C(C(C=C(C4=CC=C(O)C=C4)O3)=O)=C1O

Solubility

Soluble in DMSO

Synonyms

beta-D-glucopyranosiduronic acid, 5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl, flavone, 4',5,6,7-tetrahydroxy-, 7-beta-D-glucopyranuronoside, scutellarein 7-beta-D-glucuronide, scutellarein 7-beta-D-glucuronoside, scutellarein 7-glucuronide, scutellarein 7-O-beta-D-glucuronide, scutellarein-7-O-beta-glucuronide, scutellarein-7-O-glucuronide, scutellarin, scutellarin B

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O

Description

The exact mass of the compound Scutellarin is 462.0798 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Uronic Acids - Glucuronates - Supplementary Records. It belongs to the ontological category of trihydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Scutellarin is a naturally occurring flavone found in various plants, most notably in the Scutellaria species (skullcap) and Erigeron species (fleabane) []. It has gained significant interest in scientific research due to its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Here's a closer look at some key research applications of Scutellarin:

Neuroprotective Potential

Scutellarin's potential to protect nerve cells has made it a subject of research in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Studies suggest Scutellarin may help reduce oxidative stress and inflammation in the brain, which are implicated in these diseases [].

Anti-inflammatory Properties

Inflammation is a common underlying factor in many chronic diseases. Research indicates Scutellarin's ability to modulate inflammatory pathways, potentially offering benefits in conditions like arthritis, inflammatory bowel disease, and asthma [, ].

Scutellarin is a flavone, a subclass of flavonoids characterized by a specific chemical structure that includes a chromone backbone. It is primarily derived from plants such as Scutellaria barbata (Asian barbed skullcap) and Scutellaria lateriflora (North American skullcap), both of which have been utilized in traditional medicine for their therapeutic properties. Scutellarin is known for its diverse biological activities, including anticancer, antioxidant, and neuroprotective effects, making it a subject of significant scientific interest .

, particularly hydrolysis, where it can be converted into scutellarein through the action of β-glucuronidase enzymes. This metabolic conversion is crucial as scutellarein is considered an active metabolite with its own set of biological activities . Additionally, scutellarin can participate in redox reactions, contributing to its antioxidant properties by scavenging reactive oxygen species .

The biological activities of scutellarin are extensive:

  • Anticancer Properties: Scutellarin has demonstrated the ability to induce apoptosis in ovarian and breast cancer cells through mechanisms such as binding to tumor necrosis factor receptor II (TNFR2), inhibiting regulatory T cells associated with tumors .
  • Neuroprotection: It exhibits protective effects on nerve cells, particularly in conditions influenced by estrogen, suggesting potential applications in neurodegenerative diseases .
  • Antioxidant Effects: Scutellarin has shown both primary and secondary antioxidant properties, which help mitigate oxidative stress in biological systems .
  • Anti-HIV Activity: Laboratory studies indicate that scutellarin can inhibit various strains of HIV-1 by preventing viral attachment and cell fusion .

The synthesis of scutellarin can be achieved through several methods:

  • Natural Extraction: Obtained from plants like Scutellaria barbata, where it exists in trace amounts.
  • Chemical Synthesis: A notable synthetic route involves the conversion of 3,4,5-trimethoxyphenol through a series of reactions including acetylation, aldolization, cyclization, and hydrolysis to yield scutellarein, which can then be further processed to obtain scutellarin .

Scutellarin has various applications across different fields:

  • Pharmaceuticals: Due to its anticancer and neuroprotective properties, it is being explored as a potential therapeutic agent for cancer treatment and neurodegenerative diseases.
  • Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at reducing oxidative stress.
  • Traditional Medicine: Used in herbal formulations for treating various ailments due to its broad spectrum of biological activities .

Research indicates that scutellarin interacts with several biological targets:

  • TNF Receptor II: Its binding to this receptor plays a critical role in modulating immune responses in the tumor microenvironment .
  • VEGF Pathway: Scutellarin inhibits vascular endothelial growth factor expression in retinal endothelial cells, suggesting its potential utility in treating diabetic retinopathy .
  • HIV Replication Mechanism: Studies have shown that scutellarin disrupts the HIV replication cycle at multiple stages, highlighting its potential as an antiviral agent .

Several compounds share structural or functional similarities with scutellarin. Here are some notable examples:

Compound NameStructure TypeBiological ActivityUnique Features
ScutellareinFlavoneAntioxidant, anticancerActive metabolite of scutellarin
BaicaleinFlavoneAnticancer, anti-inflammatoryDerived from Scutellaria baicalensis
LuteolinFlavoneAntioxidant, anti-inflammatoryExhibits strong anti-allergic properties
QuercetinFlavonolAntioxidant, anti-inflammatoryWidely studied for cardiovascular benefits
ApigeninFlavoneAnticancer, anxiolyticKnown for its sedative effects

Scutellarin's uniqueness lies in its specific binding affinity to TNF receptor II and its dual role as both an antioxidant and an anticancer agent. Its diverse mechanisms of action differentiate it from other flavonoids and enhance its therapeutic potential across various medical fields.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.8

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

7

Exact Mass

462.07982601 g/mol

Monoisotopic Mass

462.07982601 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

16IGP0ML9A

Other CAS

116122-36-2

Wikipedia

Scutellarin

Dates

Modify: 2023-08-15
1. Sun, C., Li, C., Li, X., et al. Scutellarin induces apoptosis and autophagy in NSCLC cells through ERK1/2 and AKT Signaling Pathways in vitro and in vivo. J. Cancer 9(18), 3247-3256 (2018).
2. Zhang, X., Ji, R.R., Sun, H., et al. Scutellarin ameliorates nonalcoholic fatty liver disease through the PPARγ/PGC-1α-Nrf2 pathway. Free Radic Res. 52(2), 198-211 (2018).
3. Baluchnejadmojarad, T., Zinali, H., and Roghani, M. Scutellarin alleviates lipopolysaccharide-induced cognitive deficits in the rat: Insights into underlying mechanisms. Int. Immunopharmacol. 54, 311-319 (2018).

Explore Compound Types